1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-, 2-propen-1-yl ester, (2S,4R)-
Description
Its structure features:
- Stereochemistry: The (2S,4R) configuration, which is pivotal for chiral recognition in biological systems.
- Functional groups: A dimethylaminocarbonyl group at position 2, enhancing hydrogen-bonding capacity and solubility. A methylsulfonyloxy group at position 4, a polar leaving group that may facilitate nucleophilic substitution or hydrolysis. A propenyl ester at the carboxylic acid terminus, offering tunable hydrolytic stability compared to bulkier esters (e.g., tert-butyl or benzyl) .
This compound’s design aligns with strategies for prodrug development, where ester groups improve membrane permeability, and sulfonyloxy groups enable controlled release of active metabolites .
Properties
IUPAC Name |
prop-2-enyl (2S,4R)-2-(dimethylcarbamoyl)-4-methylsulfonyloxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O6S/c1-5-6-19-12(16)14-8-9(20-21(4,17)18)7-10(14)11(15)13(2)3/h5,9-10H,1,6-8H2,2-4H3/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTAMBBMGYJTEJ-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CC(CN1C(=O)OCC=C)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@@H]1C[C@H](CN1C(=O)OCC=C)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-, 2-propen-1-yl ester, (2S,4R)- typically involves multiple steps. One common method includes the reaction of pyrrolidine with a suitable carboxylic acid derivative, followed by the introduction of the dimethylamino carbonyl group and the methylsulfonyl ester. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-purity reagents and advanced purification techniques is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-, 2-propen-1-yl ester, (2S,4R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-, 2-propen-1-yl ester, (2S,4R)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-, 2-propen-1-yl ester, (2S,4R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Pyrrolidine Derivatives
Key Comparative Insights
Ester Group Impact :
- The propenyl ester in the target compound balances hydrolysis kinetics between labile propargyl esters (Analog 3) and stable tert-butyl esters (Analog 1, 2) .
- tert-Butyl esters (Analog 1, 2) are preferred for prolonged circulation, while propenyl/propargyl esters enable rapid activation .
Substituent Positioning: Methylsulfonyloxy at position 4 (target) vs.
Biological Relevance: The dimethylaminocarbonyl group (target) may enhance binding to enzymes like proteases or kinases, similar to the phenethylamino group in Analog 2 . Mercapto (Analog 3) and piperazinyl (Analog 4) groups introduce sites for conjugation or solubility enhancement .
Stability and Reactivity
- Hydrolysis : The propenyl ester’s hydrolysis rate is intermediate between tert-butyl (slow) and propargyl (fast), making it suitable for controlled drug release .
- Leaving Group Efficiency : The methylsulfonyloxy group’s leaving ability is superior to hydroxy or mercapto groups, facilitating SN2 reactions or prodrug activation .
Biological Activity
1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-, 2-propen-1-yl ester, (2S,4R)- is a complex organic compound notable for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a pyrrolidine ring with a dimethylamino carbonyl group and a methylsulfonyl ester. Its unique stereochemistry (2S,4R) contributes to its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C15H19N3O6S |
| Molecular Weight | 353.39 g/mol |
| Melting Point | 118-119 °C |
| CAS Number | 144862-20-4 |
The biological activity of 1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-, 2-propen-1-yl ester is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's functional groups facilitate binding to these targets, leading to modulation of their activity. This interaction can influence various biological pathways including:
- Signal Transduction : Altering cellular responses to external stimuli.
- Metabolic Regulation : Modifying metabolic pathways.
- Gene Expression : Influencing transcription factors and gene activity.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor, which is critical in various therapeutic contexts. For instance, studies have shown its potential in inhibiting specific enzymes involved in cancer progression and inflammatory processes.
Anticancer Activity
Preliminary studies suggest that the compound exhibits anticancer properties by disrupting cell proliferation and inducing apoptosis in cancer cells. For example, it has been tested against various cancer cell lines, demonstrating efficacy comparable to established chemotherapeutic agents.
Case Studies
- In Vitro Studies : A study evaluated the compound's effect on human cancer cell lines, revealing significant inhibition of cell growth at micromolar concentrations. The mechanism was linked to the induction of apoptosis through caspase activation.
- Animal Models : In vivo experiments using murine models showed that treatment with the compound led to reduced tumor size and improved survival rates compared to control groups.
Pharmacological Properties
The pharmacological profile of this compound includes:
- Lipophilicity : Influences absorption and distribution within biological systems.
- Stability : Demonstrated stability in human serum enhances its potential as a therapeutic agent.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| 1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-mercapto-, (2S-cis)- | Moderate anticancer effects |
| 1-Pyrrolidinecarboxylic acid derivatives | Variable enzyme inhibition |
The comparison highlights the unique properties of the (2S,4R)-isomer, which may confer superior biological activity compared to its analogs.
Q & A
What are the critical steps to ensure enantiomeric purity during synthesis of (2S,4R)-configured pyrrolidine derivatives?
Level: Advanced
Answer:
Enantiomeric purity is achieved through stereoselective synthesis and rigorous purification. Key steps include:
- Chiral auxiliary use : Employ tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to stabilize the pyrrolidine ring during reactions, as seen in similar syntheses .
- Asymmetric catalysis : Utilize chiral catalysts (e.g., Singh’s Catalyst, referenced in ) for stereocontrol during alkylation or esterification.
- Chromatographic purification : Use reverse-phase or chiral HPLC (hexanes/EtOAc gradients) to isolate enantiomers, as demonstrated in the isolation of (2R,4S)-configured analogs .
Validation : Confirm purity via optical rotation measurements and chiral stationary-phase HPLC (>99% ee).
How can stereochemical assignments at the 2S and 4R positions be experimentally verified?
Level: Basic
Answer:
Use a combination of spectroscopic and computational methods:
- X-ray crystallography : Resolve absolute configuration, as done for (4S)-configured pyrrolidine derivatives .
- NMR analysis : Compare coupling constants (e.g., ) and NOESY correlations to confirm spatial arrangements. For example, transannular NOE between H-2 and H-4 indicates cis stereochemistry in related compounds .
- Vibrational circular dichroism (VCD) : Assign configurations using density functional theory (DFT)-predicted spectra .
Reference Data : provides predicted PSA (108.33 Ų) and molecular weight (394.21 g/mol), which align with stereochemical-dependent properties.
What methodologies address contradictions in reported physicochemical properties (e.g., pKa, boiling point)?
Level: Advanced
Answer:
Discrepancies arise from computational vs. experimental approaches. Resolve them via:
- Experimental validation : Measure pKa potentiometrically (e.g., ’s predicted pKa 11.48 vs. experimental titration).
- Thermogravimetric analysis (TGA) : Determine boiling points experimentally, as predicted values (e.g., 565.3°C in ) may overestimate due to decomposition .
- Consensus modeling : Cross-validate using multiple software (e.g., ACD/Labs, ChemAxon) for properties like logP or solubility.
Example : ’s density (1.24 g/cm³) should be confirmed via pycnometry for accuracy.
What strategies prevent degradation of the methylsulfonyloxy group during storage?
Level: Basic
Answer:
The methylsulfonyloxy group is hydrolysis-prone. Mitigate degradation by:
- Storage conditions : Keep at -20°C in anhydrous DMSO or under inert gas (N₂/Ar), as recommended for sulfonate esters in and .
- Stabilizers : Add radical scavengers (e.g., BHT) to inhibit oxidative decomposition .
- Periodic analysis : Monitor purity via LC-MS every 3–6 months, as degradation products (e.g., 4-hydroxy derivatives) can form .
How can computational modeling predict the reactivity of the dimethylamino carbonyl group?
Level: Advanced
Answer:
Use DFT or molecular dynamics simulations to:
- Map electrostatic potential surfaces : Identify nucleophilic/electrophilic sites. ’s PSA (108.33 Ų) suggests high polarity, influencing reactivity .
- Simulate reaction pathways : Model nucleophilic attacks (e.g., by water or amines) on the carbonyl group. Compare with experimental kinetics from analogous compounds (e.g., ’s acetylthio derivatives).
- ADMET prediction : Estimate metabolic stability using software like Schrödinger’s QikProp, leveraging logP and H-bond donor/acceptor counts .
What analytical techniques quantify trace impurities in this compound?
Level: Basic
Answer:
Employ:
- UHPLC-MS/MS : Detect impurities at <0.1% levels using C18 columns and MRM transitions.
- NMR spiking : Identify unknown peaks by adding reference standards (e.g., tert-butyl esters from ).
- Elemental analysis : Verify purity (>98%) by comparing experimental vs. theoretical C/H/N/S content .
How does the 2-propen-1-yl ester group influence metabolic stability in pharmacological studies?
Level: Advanced
Answer:
The ester group impacts bioavailability and hydrolysis rates:
- In vitro assays : Incubate with liver microsomes to measure hydrolysis half-life (t₁/₂). Compare with methyl or tert-butyl esters (e.g., ’s methyl ester derivative).
- Prodrug potential : The 2-propen-1-yl group may enhance membrane permeability but require esterase-mediated activation. Test in cell-based assays (e.g., Caco-2 permeability) .
Data : ’s acetylthio analogs show similar esterase susceptibility, guiding experimental design.
What safety precautions are critical when handling this compound’s methylsulfonyloxy moiety?
Level: Basic
Answer:
- PPE : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure (per and ).
- Spill management : Neutralize with sodium bicarbonate to prevent acidic degradation .
- Waste disposal : Incinerate via EPA-approved methods for sulfonic acid derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
